4-Bromo-1,2-thiazole-5-carbaldehyde
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Overview
Description
“4-Bromo-1,2-thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C4H2BrNOS . It has a molecular weight of 192.04 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied . The thiazole ring is an important heterocycle in the world of chemistry . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1,2-thiazole-5-carbaldehyde” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H .
Chemical Reactions Analysis
Thiazole compounds, including “4-Bromo-1,2-thiazole-5-carbaldehyde”, can undergo various chemical reactions . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1,2-thiazole-5-carbaldehyde” include a molecular weight of 192.034 Da . The compound is in the form of a powder .
Scientific Research Applications
- Thiazoles, including 4-bromo-1,2-thiazole-5-carbaldehyde, exhibit antimicrobial and antifungal effects. Researchers have synthesized thiazole derivatives and screened them for their activity against various pathogens .
Antimicrobial and Antifungal Properties
Organic Electronics and Materials
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They are known to interact with various receptors and enzymes, contributing to their broad-spectrum biological activities .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can significantly impact its bioavailability .
Result of Action
Based on the known effects of similar thiazole derivatives, it can be inferred that the compound may have potential antimicrobial, antiviral, and cytotoxic effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-1,2-thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances . Additionally, the compound’s solubility in water and organic solvents can influence its distribution and bioavailability .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,2-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-1-6-8-4(3)2-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUROHOKPDRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5242-62-6 |
Source
|
Record name | 4-bromo-1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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